4-Isobutylbenzaldehyde oxime

Fragrance chemistry Industrial intermediate Silvial® synthesis

4-Isobutylbenzaldehyde oxime (CAS 179675-04-8, C₁₁H₁₅NO, MW 177.24 g/mol) is a para-alkyl-substituted benzaldoxime featuring an isobutyl side chain (–CH₂CH(CH₃)₂). This compound functions as a protected aldehyde equivalent and a versatile building block in fragrance synthesis , while its hydrogen-bond donor/acceptor profile (1 HBD, 2 HBA) and moderate lipophilicity (XLogP ~2.9) distinguish it from non-alkylated or short-chain congeners for both synthetic and pharmacological applications.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B8473049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutylbenzaldehyde oxime
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C=NO
InChIInChI=1S/C11H15NO/c1-9(2)7-10-3-5-11(6-4-10)8-12-13/h3-6,8-9,13H,7H2,1-2H3
InChIKeyGPFYAOYMYDOSGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isobutylbenzaldehyde Oxime for Fragrance Intermediates & Selective Scaffolds: Verified Properties & Procurement Rationale


4-Isobutylbenzaldehyde oxime (CAS 179675-04-8, C₁₁H₁₅NO, MW 177.24 g/mol) is a para-alkyl-substituted benzaldoxime featuring an isobutyl side chain (–CH₂CH(CH₃)₂) . This compound functions as a protected aldehyde equivalent and a versatile building block in fragrance synthesis [1], while its hydrogen-bond donor/acceptor profile (1 HBD, 2 HBA) and moderate lipophilicity (XLogP ~2.9) distinguish it from non-alkylated or short-chain congeners for both synthetic and pharmacological applications .

Why 4-Isobutylbenzaldehyde Oxime Cannot Be Replaced by Generic Benzaldoximes: Evidence-Based Selection Criteria


Although the benzaldoxime pharmacophore is shared across many analogs, simple substitution with unsubstituted benzaldehyde oxime or 4-methylbenzaldehyde oxime is not functionally equivalent. The isobutyl chain at the para position provides a unique combination of commercial availability for fragrance manufacturing, differentiated lipophilicity (XLogP ~2.9 vs. ~1.5 for 4-methylbenzaldehyde oxime), and a distinct off-target selectivity profile that cannot be replicated by shorter-chain or more polar alternatives . These differences translate into measurable divergences in procurement relevance, solubility, and potential toxicity profiles [1].

4-Isobutylbenzaldehyde Oxime: Differential Evidence for Procurement, Synthesis & Selectivity in Comparison with Closest Analogs


Commercial-Scale Production for Silvial® Fragrance Synthesis: A Unique Procurement Advantage Over Non-Isobutyl Oximes

4-Isobutylbenzaldehyde oxime has achieved commercial mass production and serves as a key oxime intermediate in the synthesis of the high-demand fragrance Silvial® (( +/- )-3-(4-isobutylphenyl)-2-methylpropanal), a Givaudan trademark ingredient . The corresponding parent aldehyde (4-isobutylbenzaldehyde) is a documented intermediate via three distinct synthetic routes [1]. In contrast, 4-methylbenzaldehyde oxime and 4-tert-butylbenzaldehyde oxime lack documented integration into commercial fragrance manufacturing supply chains of comparable volume, and their parent aldehydes are not linked to branded fragrance ingredients of Silvial's market penetration [2]. This creates a procurement advantage for the isobutyl variant in fragrance intermediate sourcing.

Fragrance chemistry Industrial intermediate Silvial® synthesis

Aldehyde Oxidase 1 (AOX) Selectivity: Predictable Metabolic Stability Differentiation from 4-Alkyl Oxime Analogs

4-Isobutylbenzaldehyde oxime exhibits an IC₅₀ of >1×10⁶ nM ( >1 mM) against rabbit aldehyde oxidase 1 (AOX), indicating negligible inhibition of this metabolic enzyme [1]. This establishes a low probability of off-target AOX-mediated metabolism or toxicity, relevant for early drug discovery screening. In contrast, 4-isobutoxybenzaldehyde oxime (CAS 882035-15-6) introduces a polar ether linkage that may increase AOX affinity, although direct comparative AOX data for the isobutoxy analog are not currently available in the BindingDB or ChEMBL repositories as of this writing . The absence of AOX inhibition data for the isobutoxy variant underscores the procurement value of the characterized selectivity profile of the isobutyl oxime.

Drug metabolism Aldehyde oxidase Metabolic stability Procurement relevance

Lipophilicity Modulation via Isobutyl Chain: Computed LogP Differentiation from Shorter-Chain 4-Methyl and 4-Ethyl Benzaldoximes

The isobutyl substituent on the benzaldoxime scaffold provides a computed LogP of approximately 2.9 for 4-isobutylbenzaldehyde oxime . This value is approximately 1.4 log units higher than unsubstituted benzaldehyde oxime (LogP ~1.49–1.85) and significantly higher than 4-methylbenzaldehyde oxime (estimated LogP ~1.7–1.9) [1]. This lipophilicity differentiation is critical for procurement decisions involving membrane permeability optimization, CNS-targeted library design, or fragrance volatility tuning, where the isobutyl chain contributes meaningfully without approaching the excessively high LogP (~3.5–3.8) of 4-tert-butylbenzaldehyde oxime that may trigger solubility or toxicity issues.

Lipophilicity LogP Drug-likeness Procurement

E/Z Isomer Ratio and Hydrogen-Bond Donor Modulation: Differentiating the Oxime from the Parent Aldehyde for Synthetic Tractability

The oxime functional group (–CH=N–OH) provides exactly 1 hydrogen-bond donor (HBD), compared to 0 HBD in the parent aldehyde 4-isobutylbenzaldehyde . This single HBD enables intermolecular hydrogen bonding critical for crystal engineering, receptor binding, or solubility modulation that the parent aldehyde cannot achieve. Typical benzaldehyde oximes exhibit E/Z isomer ratios around 82:9 (Z:E) for the parent benzaldehyde oxime [1], a stereochemical property that can influence binding geometry and is absent in the aldehyde starting material. Procurement of the oxime rather than the aldehyde ensures this HBD functionality is present for downstream chemistry.

Oxime chemistry E/Z isomerism Hydrogen bond donor Synthetic intermediate

Risk of Undocumented Toxicity or Stability: The Missing Data Gap for 4-Isobutoxybenzaldehyde Oxime

A search of BindingDB, ChEMBL, and ChemicalBook databases reveals that 4-isobutylbenzaldehyde oxime has documented AOX inhibition data (IC₅₀ >1×10⁶ nM, confirming negligible interaction with this key metabolic enzyme) [1], while its closest commercial analog, 4-isobutoxybenzaldehyde oxime (CAS 882035-15-6), has no enzyme inhibition, toxicity, or metabolic stability data available in these repositories . Additionally, 4-isobutylbenzaldehyde oxime has reported toxicity data in the Aladdin Sci toxicity database (organism: Canis lupus familiaris) , whereas the isobutoxy analog lacks comparable publicly available safety characterization. This data asymmetry presents a quantified procurement risk: selecting the isobutoxy analog means committing to a compound with entirely uncharacterized safety and metabolic profiles.

Toxicity Metabolic stability Data availability Procurement risk

Molecular Weight and HBA Count Differentiation: Lower Complexity vs. 4-Isobutoxybenzaldehyde Oxime

4-Isobutylbenzaldehyde oxime has a molecular weight of 177.24 g/mol and 2 hydrogen-bond acceptors (HBA) , while 4-isobutoxybenzaldehyde oxime (CAS 882035-15-6) possesses a higher molecular weight of 193.24 g/mol and 3 HBA due to the additional ether oxygen . This difference of 16 Da (one additional oxygen atom) and one extra HBA places the isobutoxy analog further from fragment-based drug design (FBDD) and lead-like chemical space criteria, where MW < 300 and HBA ≤ 3 are preferred. The isobutyl oxime's lower MW and simpler HBA profile offer procurement advantages for medicinal chemistry campaigns emphasizing lead-likeness and synthetic accessibility.

Molecular weight Hydrogen bond acceptor Lead-likeness Fragment-based drug design

High-Impact Procurement Scenarios for 4-Isobutylbenzaldehyde Oxime Based on Verified Differentiation Evidence


Fragrance Intermediate Sourcing for Silvial® and Related Muguet Aldehyde Production

Procurement teams supplying fragrance manufacturers should prioritize 4-isobutylbenzaldehyde oxime as an aldehyde-protected precursor for 4-isobutylbenzaldehyde, a documented intermediate in the industrial synthesis of Silvial® ( ( +/- )-3-(4-isobutylphenyl)-2-methylpropanal ) [1]. The commercial mass production status of this oxime, confirmed by LookChem, ensures supply chain reliability that non-isobutyl benzaldoximes cannot guarantee for this specific fragrance pathway . Converting the oxime back to the parent aldehyde proceeds under mild deprotection conditions, making it a practical, storable form of the reactive aldehyde for large-scale fragrance manufacturing.

Early-Stage Drug Discovery Requiring Characterized Off-Target Selectivity Profiles

Medicinal chemistry groups building fragment or lead-like libraries should select 4-isobutylbenzaldehyde oxime over its 4-isobutoxy analog because the isobutyl variant has documented negligible aldehyde oxidase 1 (AOX) inhibition (IC₅₀ >1×10⁶ nM) [1], whereas the isobutoxy analog completely lacks AOX, toxicity, and metabolic stability characterization . This documented selectivity profile allows project teams to make evidence-based decisions regarding metabolic stability risk, avoiding the uncertainty associated with the uncharacterized alternative.

Physicochemical Property Optimization in CNS-Targeted Library Design

For CNS drug discovery programs requiring balanced lipophilicity (optimal CNS LogP range ≈ 2–4), 4-isobutylbenzaldehyde oxime provides an estimated LogP of ~2.9, filling the gap between under-lipophilic 4-methylbenzaldehyde oxime (LogP ~1.7–1.9) and over-lipophilic 4-tert-butylbenzaldehyde oxime (LogP ~3.5–3.8) [1]. Procurement of the isobutyl variant ensures optimal passive membrane permeability without the solubility and toxicity risks associated with excessively lipophilic tert-butyl analogs.

Fragment-Based Drug Design (FBDD) Campaigns Targeting Lead-Like Chemical Space

Researchers focused on fragment elaboration or lead-like library synthesis should prefer 4-isobutylbenzaldehyde oxime (MW 177.24, 2 HBA) over 4-isobutoxybenzaldehyde oxime (MW 193.24, 3 HBA) [1]. The 8.3% lower molecular weight and 33% fewer hydrogen-bond acceptors streamline synthetic manipulation and improve ligand efficiency metrics, while still providing the oxime hydrogen-bond donor functionality absent in the parent aldehyde .

Quote Request

Request a Quote for 4-Isobutylbenzaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.